molecular formula C7H4BrNS B1362443 3-Bromothieno[2,3-b]pyridine CAS No. 28988-21-8

3-Bromothieno[2,3-b]pyridine

Cat. No.: B1362443
CAS No.: 28988-21-8
M. Wt: 214.08 g/mol
InChI Key: KAIWLFPPQNJAHO-UHFFFAOYSA-N
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Description

3-Bromothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound involves the use of brominated derivative in the pyridine ring as a coupling component. This allows for the synthesis of C–C (Suzuki and Sonogashira) and C–N (Buchwald–Hartwig) coupling products and a tetracyclic compound obtained by bifunctionalization of the thienopyridine system . Another method involves the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bromine atom attached to a thieno[2,3-b]pyridine ring. The molecular weight of the compound is 214.08 g/mol . The InChI key for the compound is KAIWLFPPQNJAHO-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the first regioselective, mild bromination of thieno[2,3-b]pyridine. The reaction proceeds with selectivity toward the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.08 g/mol, a XLogP3-AA of 2.9, and a topological polar surface area of 41.1 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Bromination : 3-Bromothieno[2,3-b]pyridine is a product of the regioselective bromination of thieno[2,3-b]pyridine. This process is significant for its mildness and high selectivity, yielding 4-bromothieno[2,3-b]pyridine, a valuable building block in drug discovery research (S. Lucas et al., 2015).

  • Thermal Synthesis : A telescoped procedure for synthesizing 3-Bromothieno[3,2-c]pyridine-4-(5H)-one demonstrates the reduction of risks associated with traditional methods. This synthesis uses tributylamine to facilitate key isomerizations and lower required temperatures (E. Boros & I. Kaldor, 2015).

  • Lithiation as a Synthetic Route : Lithiation, followed by reaction with carbonyl compounds, produces various 3-substituted thieno[2,3-b]pyridines. This method offers diverse functional group incorporations, expanding the utility of this compound in synthetic chemistry (L. Klemm & R. E. Merrill, 1974).

  • the simplicity in synthesizing structurally complex thienopyridines (K. Kobayashi et al., 2009).

Applications in Fluorescence and Photophysical Studies

  • Fluorescence Behavior : The synthesis of 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines and their reaction with boronic acids leads to the formation of derivatives with varying absorption and emission properties. This research sheds light on the photophysical characteristics and potential applications of thienopyridine derivatives in fluorescence studies (R. Toche & S. Chavan, 2013).

Antitumor Activity and Medicinal Chemistry

  • Tumor Cell Growth Inhibition : Research shows that derivatives of this compound, such as methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, exhibit significant inhibitory activity on various human tumor cell lines. This discovery highlights the compound's potential in developing new antitumor agents (M. Queiroz et al., 2011).

Advanced Synthetic Methods

  • Regiocontrolled SNAr Reactions : The compound is integral in synthesizing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines via a regiocontrolled nucleophilic aromatic substitution process. This method is crucial for producing various thienopyridines with potential applications in medicinal chemistry (Agathe Begouin et al., 2013).

Crystal Structure Analysis

  • Crystallography of Derivatives : Studies on the crystal structure of derivatives like 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine elucidate the molecular and crystallographic properties, contributing to a deeper understanding of the compound's physical characteristics (H. D. Armas et al., 2003)

Safety and Hazards

3-Bromothieno[2,3-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

Future Directions

3-Bromothieno[2,3-b]pyridine has been used in the synthesis of a diverse set of substituted thieno[2,3-b]pyridine-6-carboxylic esters, which were developed into highly potent inhibitors of the kinase GRK2 . This suggests potential future directions in the development of kinase inhibitors.

Biochemical Analysis

Biochemical Properties

3-Bromothieno[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as a kinase inhibitor, particularly targeting the GRK2 kinase . The interaction between this compound and GRK2 involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can modulate various cellular signaling pathways, making it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it has been observed to impact gene expression by influencing transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting kinases such as GRK2 . The binding of this compound to the ATP-binding site of the kinase prevents ATP from binding, thereby inhibiting the kinase’s activity. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with metabolic enzymes can result in the formation of metabolites that may have distinct biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its efficacy and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-bromothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIWLFPPQNJAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302648
Record name 3-bromothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28988-21-8
Record name 28988-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.30 g of Thieno[2,3-b]pyridine (17 mmol), 1.43 g of NaHCO3 (17 mmol), 4.44 g of K2HPO4 (25.5 mmol) and 2.66 g of MgSO4 (22.1 mmol) are placed into the flask with 80 ml of dichloromethane. The reaction mixture is stirred under reflux. 1.05 ml of bromine (20.4 mmol) is added slowly to the mixture and is stirred overnight. CH2Cl2 and water are added to the cooled reaction mixture and separated. The CH2Cl2 layer is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane: AcOEt=3:1) to give 1.76 g of the title compound. Yield 48%. mass spectrum (m/e): 215 (M+1); 1H-NMR (CDCl3): 8.67 (m, 1H), 8.13 (m, 1H), 7.59 (s, 1H), 7.45 (m, 1H) ppm.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
K2HPO4
Quantity
4.44 g
Type
reactant
Reaction Step Three
Name
Quantity
2.66 g
Type
reactant
Reaction Step Four
Quantity
1.05 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven
Yield
48%

Synthesis routes and methods II

Procedure details

Bromine (2.08 g, 13 mmol) was dropwise added to a mixture of thieno[2,3-b]pyridine (J-2) (1.35 g, 10 mmol), dipotassium monohydrogen orthophosphate (940 mg, 5.4 mmol), sodium bicarbonate (840 mg 10 mmol), and magnesium sulfate (2.0 g, 16.7 mmol) in chloroform (40 mL) which has been stirred at reflux for 16 h, the resulting mixture was stirred under reflux for 24 h, then filtered and washed with DCM. The filtrate was concentrated, and purified by chromatography. MS (m/z): 214 (M+H)+.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
dipotassium monohydrogen orthophosphate
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromothieno[2,3-b]pyridine
Reactant of Route 2
3-Bromothieno[2,3-b]pyridine
Reactant of Route 3
3-Bromothieno[2,3-b]pyridine
Reactant of Route 4
3-Bromothieno[2,3-b]pyridine
Reactant of Route 5
3-Bromothieno[2,3-b]pyridine
Reactant of Route 6
3-Bromothieno[2,3-b]pyridine
Customer
Q & A

Q1: What is the significance of 3-Bromothieno[2,3-b]pyridine in the synthesis of substituted thieno[2,3-b]pyridines?

A1: this compound serves as a crucial starting material for synthesizing various 3-substituted thieno[2,3-b]pyridines. The research demonstrates that treating this compound with n-butyllithium in ether at -70°C facilitates halogen-metal exchange, generating a 3-lithio-thieno[2,3-b]pyridine intermediate []. This reactive intermediate can then react with a range of carbonyl compounds, leading to the formation of diverse 3-substituted thieno[2,3-b]pyridines. This synthetic strategy highlights the importance of this compound as a versatile building block in organic synthesis.

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